((4-Iodophenyl)ethynyl)trimethylsilane

Description

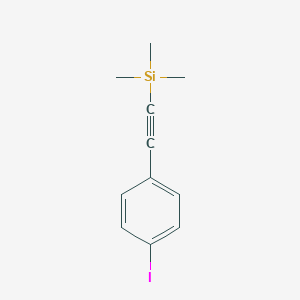

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ISi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFAKCCTQIPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473274 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134856-58-9 | |

| Record name | [(4-Iodophenyl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Iodophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to ((4-Iodophenyl)ethynyl)trimethylsilane: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

((4-Iodophenyl)ethynyl)trimethylsilane is a versatile bifunctional chemical intermediate of significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and an iodinated phenyl ring. This unique combination of functional groups allows for sequential and site-selective cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.

The TMS-protected alkyne offers stability during synthetic transformations and can be readily deprotected under mild conditions to liberate the terminal alkyne for further reactions, such as click chemistry or Sonogashira couplings. The iodo-substituted aromatic ring serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the para-position. This guide provides a comprehensive overview of the physical properties, a detailed synthetic protocol, and the analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its safe handling, proper storage, and effective use in chemical reactions. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃ISi | |

| Molecular Weight | 300.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 66-70 °C (lit.) | |

| Boiling Point | Not available (decomposes) | N/A |

| Density | Not available for the solid. The density of similar aromatic silanes is typically around 1.0-1.2 g/cm³. | [1] |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. Insoluble in water. | [2] |

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (1,4-diiodobenzene). The use of a slight excess of trimethylsilylacetylene can help to drive the reaction to completion and selectively form the mono-alkynylated product.

Experimental Protocol

Materials:

-

1,4-Diiodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, technical grade

-

Ethyl acetate, technical grade

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or inert atmosphere glovebox

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware (Schlenk flask, condenser, dropping funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of 1,4-diiodobenzene) and triethylamine (2.5 eq) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale Behind Experimental Choices

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere using a Schlenk line or glovebox is crucial for achieving high yields.

-

Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira reactions. The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

-

Base: Triethylamine acts as a base to neutralize the hydrogen iodide that is formed during the reaction, driving the equilibrium towards the product. It also serves as a solvent in some cases.

-

Solvent: Anhydrous THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well and is relatively unreactive under the reaction conditions.

-

Purification: Column chromatography is an effective method for separating the desired mono-alkynylated product from any unreacted starting materials, the di-alkynylated byproduct, and catalyst residues.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the expected signals are:

-

A singlet at approximately 0.25 ppm, integrating to 9 protons, corresponding to the trimethylsilyl (TMS) group.

-

Two doublets in the aromatic region, typically between 7.0 and 7.8 ppm, each integrating to 2 protons. These correspond to the protons on the iodinated phenyl ring, exhibiting an AA'BB' splitting pattern.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

-

A signal around 0 ppm corresponding to the methyl carbons of the TMS group.

-

Two signals for the acetylenic carbons, typically in the range of 90-110 ppm.

-

Four signals in the aromatic region (120-140 ppm) corresponding to the carbons of the phenyl ring. The carbon bearing the iodine atom will be at a lower field (higher ppm value).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound include:

-

~2160 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡C (alkyne) stretching vibration.

-

~1250 and 840 cm⁻¹: Strong bands associated with the Si-C stretching and rocking vibrations of the trimethylsilyl group.[4]

-

~3100-3000 cm⁻¹: Weak to medium C-H stretching vibrations of the aromatic ring.

-

~1580, 1480, 1390 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~820 cm⁻¹: A strong C-H out-of-plane bending vibration, characteristic of 1,4-disubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 300, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

A peak at m/z = 285, corresponding to the loss of a methyl group ([M-15]⁺).

-

A peak at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

-

Fragments corresponding to the iodophenylacetylene cation.

-

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), P501 (Dispose of contents/container to an approved waste disposal plant).

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physical properties and reliable synthesis via the Sonogashira coupling make it an accessible and powerful tool for researchers in drug discovery and materials science. The orthogonal reactivity of the TMS-protected alkyne and the iodo-aromatic moiety allows for a wide range of selective chemical transformations, enabling the construction of complex and novel molecular structures. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Isolation of 2,3,6- & 2,3,4-trimethyl aryl isoprenoids using argentation silica gel column chromatography for compound-specific isotopic analysis. [Link]

-

SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

PNNL. Handling Pyrophoric Reagents. [Link]

-

ResearchGate. FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. [Link]

-

ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Wikipedia. Phenylacetylene. [Link]

-

ResearchGate. Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols. [Link]

-

ACS Publications. Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. [Link]

-

University of Wisconsin-Madison. Safe Handling of Pyrophoric (PP) Reagents. [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

-

MDPI. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. [Link]

-

OSTI.gov. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubMed. Mixed silane monolayers for controlling the surface areal density of click-reactive alkyne groups. [Link]

-

ResearchGate. Influence of the silanes on the crosslink density and crosslink structure of silica-filled solution styrene butadiene rubber compounds. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Technical Guide: Synthesis of ((4-Iodophenyl)ethynyl)trimethylsilane

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, ((4-iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9), serves as a critical "molecular wire" precursor and a bifunctional building block in modular organic synthesis. Its utility lies in its orthogonal reactivity :

-

Aryl Iodide (C-I): Ready for immediate cross-coupling (Suzuki, Sonogashira, Heck).

-

TMS-Protected Alkyne (C≡C-Si): Latent reactivity, unmasked via mild basic hydrolysis (K₂CO₃/MeOH) or fluoride treatment (TBAF).

The Selectivity Challenge

The primary synthetic challenge is site-selectivity . The most direct precursor, 1,4-diiodobenzene, possesses two identical reactive sites. Standard coupling conditions often lead to a statistical mixture of:

-

Unreacted Starting Material (1,4-diiodobenzene)

-

Target Mono-adduct (Desired)

-

Bis-adduct (1,4-bis((trimethylsilyl)ethynyl)benzene)

While a stepwise approach using 1-bromo-4-iodobenzene is theoretically possible, it is kinetically unfavorable for this specific target. Palladium oxidatively adds to C-I bonds faster than C-Br bonds. Coupling TMS-acetylene with 1-bromo-4-iodobenzene yields the bromo-substituted alkyne, not the iodo-substituted target.

Therefore, the Statistical Sonogashira Protocol using 1,4-diiodobenzene is the industry standard, relying on stoichiometry and rigorous purification to isolate the mono-species.

Part 2: Reaction Pathway & Mechanism[1]

The synthesis utilizes a mild Sonogashira Cross-Coupling .[1][2] The reaction is catalyzed by a Palladium(0) species (generated in situ) and a Copper(I) co-catalyst.[1][3]

Graphical Pathway Analysis

The following diagram illustrates the reaction flow and the competing bis-coupling pathway that must be suppressed.

Caption: Stoichiometric control is critical. Limiting TMS-acetylene prevents the second oxidative addition cycle that leads to the bis-adduct.

Catalytic Cycle (Mechanistic Insight)

Understanding the cycle allows for troubleshooting. The rate-determining step is often the oxidative addition. Since the target molecule still contains an iodine atom, it remains a substrate for the catalyst—hence the need for sub-stoichiometric alkyne addition.

Caption: The Pd(0)/Pd(II) catalytic cycle. The 'Ar-I' in the first step can be either the starting material or the product (leading to impurities).

Part 3: Experimental Protocol

This protocol is optimized for selectivity over raw yield. It employs a "reverse addition" or slow-addition strategy to maintain a high concentration of diiodide relative to the alkyne.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role |

| 1,4-Diiodobenzene | 329.90 | 1.5 - 2.0 | Substrate (Excess to favor mono) |

| Trimethylsilylacetylene (TMSA) | 98.22 | 1.0 | Nucleophile (Limiting reagent) |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | Pre-catalyst |

| CuI (Copper(I) Iodide) | 190.45 | 0.01 (1 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | Solvent/Base | Solvent & HCl scavenger |

| THF (Tetrahydrofuran) | 72.11 | Co-solvent | Solubilizing agent (Optional) |

Step-by-Step Methodology

Phase 1: Setup & Deoxygenation

-

Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

-

Solvent Prep: Sparge Triethylamine (Et₃N) and THF with dry Nitrogen or Argon for 20 minutes to remove dissolved oxygen. Note: Oxygen causes Glaser homocoupling of the alkyne (turning the solution blue/green), wasting the limiting reagent.

-

Charging: Under a positive pressure of Nitrogen, add 1,4-Diiodobenzene (1.5–2.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask.

-

Solvation: Add the degassed Et₃N/THF mixture (typically 3:1 ratio) via cannula. The solution typically turns yellow.

Phase 2: The Reaction 5. Temperature: Cool the mixture to 0°C (ice bath). Lower temperature reduces the rate of the second coupling event. 6. Controlled Addition: Dissolve TMSA (1.0 equiv) in a small volume of degassed THF. Add this solution dropwise via syringe pump or dropping funnel over 30–60 minutes . 7. Aging: Allow the reaction to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane eluent).[5][6]

- TLC Visualization: The product fluoresces blue under UV (254 nm). The starting material (diiodide) absorbs but is less fluorescent. The bis-product fluoresces intensely.

Phase 3: Workup & Purification 8. Quench: Dilute the reaction mixture with Diethyl Ether (Et₂O) or Hexanes. 9. Filtration: Pass the suspension through a pad of Celite to remove the precipitated ammonium salts (Et₃N·HI) and palladium black. Rinse the pad with ether. 10. Wash: Wash the filtrate with saturated NH₄Cl (aq) to remove residual Copper, followed by Brine. Dry over MgSO₄. 11. Concentration: Remove solvents under reduced pressure (Rotovap). Caution: TMS-alkynes can be volatile; do not heat the bath above 40°C. 12. Chromatography: The crude residue contains the Target, Bis-product, and excess Diiodobenzene.

- Stationary Phase: Silica Gel (SiO₂).

- Eluent: 100% Hexanes (Gradient to 2% EtOAc if needed).

- Order of Elution:

- 1,4-Diiodobenzene (High Rf)

- This compound (Target)

- Bis-product (Lower Rf)

Part 4: Characterization & Validation

Confirm the identity and purity of the isolated solid.

Data Summary Table

| Method | Expected Signal / Value | Interpretation |

| Appearance | White to pale yellow crystalline solid | High purity |

| Melting Point | 68°C – 70°C | Consistent with literature |

| ¹H NMR (CDCl₃) | δ 0.25 (s, 9H) | TMS Group (Integrated to 9) |

| δ 7.18 (d, J=8.4 Hz, 2H) | Aromatic protons (Ortho to alkyne) | |

| δ 7.64 (d, J=8.4 Hz, 2H) | Aromatic protons (Ortho to Iodine) | |

| ¹³C NMR (CDCl₃) | δ 0.1 (TMS), 96.0, 103.5 (Alkyne) | Characteristic acetylene carbons |

| δ 94.5 (C-I), 123.0, 133.0, 137.5 | Aromatic carbons | |

| MS (EI/ESI) | m/z 300 [M]+ | Molecular ion peak |

Troubleshooting Guide

-

Problem: High yield of Bis-product.

-

Solution: Increase Diiodobenzene equivalents to 3.0 or reduce temperature to -10°C during addition.

-

-

Problem: Reaction turns Green/Blue and stalls.

-

Solution: Oxygen leak. The color indicates Cu(II) formation. Ensure rigorous degassing and inert atmosphere.

-

-

Problem: Low conversion.

-

Solution: Check catalyst quality.[7] Pd(PPh₃)₂Cl₂ should be yellow. If brown/black, it has decomposed.

-

References

-

Tour, J. M. ; et al. "Synthesis and Preliminary Testing of Molecular Wires and Devices." Chemistry – A European Journal, 2001 , 7(23), 5118–5134.

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002 , 653(1-2), 46–49.

-

Sigma-Aldrich. "Product Specification: (4-Iodophenylethynyl)trimethylsilane."[8] Merck KGaA.

-

PubChem. "Compound Summary: this compound."[8] National Library of Medicine.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. (4-碘苯基乙炔)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

((4-Iodophenyl)ethynyl)trimethylsilane IUPAC name and synonyms

Topic: ((4-Iodophenyl)ethynyl)trimethylsilane Technical Monograph

Advanced Intermediate for Molecular Electronics & Orthogonal Cross-Coupling

Executive Summary

This compound (CAS: 134856-58-9) is a high-value organosilicon intermediate used extensively in the synthesis of conjugated organic materials, molecular wires, and pharmaceutical scaffolds.[1] Its structural utility lies in its orthogonal reactivity : it possesses a reactive aryl iodide motif for immediate cross-coupling and a trimethylsilyl (TMS)-protected alkyne for latent functionalization. This duality allows researchers to construct complex Oligo(phenylene ethynylene) (OPE) backbones and asymmetric liquid crystals with precise regiocontrol.

Chemical Identity & Nomenclature

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene; 4-Trimethylsilylethynyliodobenzene; (p-Iodophenylethynyl)trimethylsilane |

| CAS Registry Number | 134856-58-9 |

| Molecular Formula | C₁₁H₁₃ISi |

| Molecular Weight | 300.21 g/mol |

| SMILES | C(C)C#Cc1ccc(I)cc1 |

| InChI Key | WOOFAKCCTQIPLK-UHFFFAOYSA-N |

Physicochemical Profile

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 66–70 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Stability | Stable under standard ambient conditions. Light sensitive (iodide moiety). |

| Reactivity Hazards | Incompatible with strong oxidizing agents and strong bases (causes deprotection). |

Synthesis & Production Protocols

Core Challenge: Statistical Control in Di-functionalized Arenes

The primary synthetic challenge is the selective mono-alkynylation of 1,4-diiodobenzene. A standard 1:1 stoichiometric reaction with trimethylsilylacetylene (TMSA) invariably yields a statistical mixture of the starting material, the desired mono-product, and the bis-substituted byproduct (1,4-bis(trimethylsilylethynyl)benzene).

Optimized Protocol: Mono-Sonogashira Coupling

To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated by using a significant excess of the diiodide electrophile.

Reagents:

-

Substrate: 1,4-Diiodobenzene (3.0 – 5.0 equivalents)

-

Nucleophile: Trimethylsilylacetylene (TMSA) (1.0 equivalent)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or Toluene (degassed).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1,4-diiodobenzene (5.0 eq) in anhydrous THF/Et₃N (3:1 ratio).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns yellow/brown.

-

Controlled Addition: Add TMSA (1.0 eq) dropwise over 30–60 minutes at room temperature. Note: Slow addition keeps the instantaneous concentration of alkyne low, favoring reaction with the excess diiodide.

-

Reaction: Stir at room temperature (or mild heat, 40°C) for 4–12 hours. Monitor by TLC (Hexane eluent).[2] The bis-product is more non-polar than the mono-product.

-

Workup: Filter off ammonium salts. Concentrate the filtrate.

-

Purification: The excess 1,4-diiodobenzene can be recovered via sublimation or column chromatography (Silica gel, Hexanes). The desired product elutes after the diiodide but before the bis-byproduct.

Reaction Mechanism & Workflow

Figure 1: Synthetic workflow for the selective mono-alkynylation of 1,4-diiodobenzene.

Reactivity & Applications

Orthogonal Functionalization

The value of this compound lies in its ability to undergo sequential, selective reactions at opposite ends of the molecule.

-

Site A (Aryl Iodide): Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) without disturbing the TMS group.

-

Site B (TMS-Alkyne): Chemically inert to many coupling conditions. Can be selectively deprotected using mild bases (K₂CO₃/MeOH) or Fluoride sources (TBAF) to liberate the terminal alkyne for a second coupling event.

Key Applications

-

Molecular Wires (OPEs): Used as a "cap" or extender unit in the iterative synthesis of Oligo(phenylene ethynylene)s. The iodine end couples to the growing chain, and the TMS end is deprotected for the next extension.

-

Click Chemistry: Precursor to 4-iodophenylacetylene, which can be clicked with azides to form triazole-linked functional materials.

-

Liquid Crystals: Used to synthesize asymmetric tolane derivatives with specific dielectric anisotropies.

Divergent Synthetic Utility Diagram

Figure 2: Divergent synthetic pathways demonstrating orthogonal reactivity.

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent degradation of the C-I bond.

References

-

Sigma-Aldrich. (4-Iodophenylethynyl)trimethylsilane Product Specification. Merck KGaA.[4][5] Link

-

Fluorochem. Product Analysis: this compound. Fluorochem Ltd.[3] Link

-

ChemicalBook. Benzene, 1-ethynyl-4-iodo- Synthesis and Precursors. Link

-

Royal Society of Chemistry. Regioselective Sonogashira Coupling of Polyhalogenated Arenes. Organic & Biomolecular Chemistry. Link

-

Chem-Impex. Applications of Trimethylsilylethynyl Intermediates in Materials Science. Link

Sources

- 1. aboundchem.com [aboundchem.com]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (4-ヨードフェニルエチニル)トリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (4-Iodophenylethynyl)trimethylsilane 97 134856-58-9 [sigmaaldrich.com]

Strategic Sourcing and Application Guide: ((4-Iodophenyl)ethynyl)trimethylsilane

[1]

Executive Summary

((4-Iodophenyl)ethynyl)trimethylsilane (CAS: 134856-58-9) is a critical bifunctional building block in molecular electronics, liquid crystal synthesis, and pharmaceutical drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses an aryl iodide (ready for immediate cross-coupling) and a trimethylsilyl (TMS)-protected alkyne (latent reactivity).[1]

This guide addresses the technical challenges of sourcing this material—specifically the difficulty of separating the mono-substituted product from the bis-substituted impurity during synthesis—and provides validated protocols for its downstream application.[1]

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in sensitive catalytic cycles (e.g., Sonogashira or Suzuki couplings), the material must meet specific purity thresholds.[1] The primary sourcing risk is the presence of the bis-alkynylated byproduct, which is chemically similar and difficult to remove.

Technical Specifications

| Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 134856-58-9 |

| Molecular Formula | C₁₁H₁₃ISi |

| Molecular Weight | 300.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 66–70 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |

The "Statistical" Impurity Profile

The commercial synthesis typically involves the Sonogashira coupling of 1,4-diiodobenzene with one equivalent of trimethylsilylacetylene.[1] This statistical reaction generates three species. High-quality suppliers perform rigorous column chromatography to isolate the target mono-species.[1]

Key Impurities to Monitor:

-

1,4-Diiodobenzene: Unreacted starting material (Retards subsequent Pd-cycles).

-

1,4-Bis((trimethylsilyl)ethynyl)benzene: The "over-reacted" byproduct.[1] This is the most critical impurity as it acts as a chain terminator or cross-linker in polymerization applications.[1]

-

Palladium/Copper Residues: Residual catalysts from the manufacturing process (Must be <10 ppm for pharma applications).[1]

Part 2: The Supplier Landscape

Sourcing should be stratified based on the development phase.[1] Do not use "catalog" suppliers for kilogram-scale GMP needs due to batch-to-batch variation in Pd-scavenging.[1]

Tiered Supplier Strategy

| Tier | Supplier Type | Recommended Vendors | Use Case |

| Tier 1: Discovery | Catalog Aggregators | Sigma-Aldrich (Merck) (Cat# 640751)TCI Chemicals (Cat# I0738)Alfa Aesar | Gram-scale synthesis.[1] High cost/gram but guaranteed CoA and fast shipping. |

| Tier 2: Scale-Up | Specialized Building Blocks | Combi-Blocks Fluorochem Enamine | 10g – 100g scale.[1] Often provide better pricing and specific batch impurity profiles.[1] |

| Tier 3: Bulk | CRO/CMO | WuXi AppTec Pharmablock | >1kg.[1] Custom synthesis required to control Pd levels and bis-impurity limits.[1] |

Procurement Decision Logic

The following diagram illustrates the decision process for sourcing versus synthesizing, highlighting the hidden costs of purification.

Caption: Decision matrix comparing in-house synthesis risks (statistical mixtures) vs. commercial sourcing.

Part 3: Application Protocols

The utility of this compound lies in its ability to undergo Orthogonal Functionalization .[1] You can react the aryl iodide side without disturbing the alkyne, or deprotect the alkyne without touching the iodide (though the latter is less common due to the instability of terminal iodo-alkynes).[1]

Workflow A: Selective Sonogashira Coupling (The "Linchpin" Strategy)

This protocol couples the aryl iodide end to a terminal alkyne, creating a tolan (diphenylacetylene) derivative while keeping the TMS group intact for future reactions.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Partner: Terminal Alkyne (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)[1]

-

Co-catalyst: CuI (1-2 mol%)[1]

-

Base/Solvent: Et₃N / THF (1:1)[1]

Step-by-Step Protocol:

-

Degassing: In a Schlenk flask, dissolve the substrate and terminal alkyne in dry THF/Et₃N. Freeze-pump-thaw (3 cycles) or sparge with Argon for 15 mins. Why: Oxygen promotes homocoupling (Glaser coupling) of the alkyne partner.[1]

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon pressure.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexanes/EtOAc).[1]

-

Workup: Filter through a celite pad to remove Pd/Cu.[1] Concentrate and purify via silica column.[1][2][3]

Workflow B: TMS Deprotection (Unmasking the Alkyne)

Standard base-mediated cleavage.[1]

Reagents:

-

Substrate: TMS-protected intermediate[1]

-

Base: K₂CO₃ (1.5 equiv) or TBAF (1.0 equiv)[1]

-

Solvent: MeOH/CH₂Cl₂ (1:1)[1]

Step-by-Step Protocol:

-

Dissolve substrate in MeOH/CH₂Cl₂.[1]

-

Critical Check: Monitor closely. Prolonged exposure to base can degrade the aryl iodide moiety if sensitive groups are present, though the C-I bond is generally stable to K₂CO₃.[1]

Visualizing the Orthogonal Pathway

Caption: Workflow demonstrating the orthogonal reactivity. Path A is preferred to maintain stability.

Part 4: Quality Control & Validation

Upon receipt of the material from a commercial supplier, perform the following validation before committing to a synthesis campaign.

Proton NMR (¹H NMR) Validation

Solvent: CDCl₃.[1]

-

TMS Group: Strong singlet at ~0.25 ppm (9H).[1]

-

Aromatic Region: Two doublets (AA'BB' system) at ~7.2 ppm and ~7.6 ppm.[1]

-

Impurity Check: Look for a second TMS peak or complex aromatics indicating the bis-alkyne or starting diiodide.[1]

HPLC Method for Purity[1]

References

-

Sigma-Aldrich. (4-Iodophenylethynyl)trimethylsilane Product Specification. Merck KGaA.[1]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[1] [1]

-

PubChem. Compound Summary: this compound (CAS 134856-58-9).[1] National Library of Medicine.[1] [1]

-

Gelest. Deprotection of Silyl Ethers - Technical Library.

Methodological & Application

Application Note: Precision Synthesis of Conjugated Systems using ((4-Iodophenyl)ethynyl)trimethylsilane

Abstract & Strategic Value

((4-Iodophenyl)ethynyl)trimethylsilane is a bifunctional "linchpin" reagent critical for the iterative synthesis of molecular wires, oligo(phenylene ethynylene)s (OPEs), and rigid pharmaceutical linkers. Its strategic value lies in its orthogonal reactivity :

-

Site A (Aryl Iodide): Highly reactive toward Pd-catalyzed oxidative addition.

-

Site B (TMS-Protected Alkyne): Latent and sterically bulky; inert under standard cross-coupling conditions but easily activated (deprotected) for subsequent reactions.

This guide details the chemoselective Sonogashira coupling of this reagent, ensuring the preservation of the TMS group for downstream functionalization.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on the distinct reactivity rates of carbon-halogen bonds. The oxidative addition of Palladium(0) to the C(sp²)-I bond is significantly faster than to C-Br or C-Cl bonds and occurs without disturbing the C(sp)-Si bond.

Catalytic Cycle Visualization

The following diagram illustrates the standard catalytic cycle, highlighting the stability of the TMS-alkyne moiety throughout the transformation.

Caption: Figure 1. Pd(0)/Cu(I) catalytic cycle.[1] Note that the TMS-alkyne on the aryl ring remains a spectator, allowing for sequential synthesis.

Protocol 1: Chemoselective Coupling (The "Cap" Strategy)

Objective: Couple a terminal alkyne (R-C≡CH) to the aryl iodide of the reagent, creating a TMS-terminated extended system.

Reagents & Equipment[2][3][4]

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Terminal Alkyne (1.1–1.2 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%).

-

Co-Catalyst: Copper(I) Iodide [CuI] (1–3 mol%).

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Note: Can be used as solvent or co-solvent with THF/Toluene.

-

Atmosphere: Argon or Nitrogen (Strictly degassed).

Step-by-Step Methodology

-

Degassing (Critical):

-

Oxygen promotes the Glaser homocoupling of the terminal alkyne (producing R-C≡C-C≡C-R dimer) rather than the desired cross-coupling.

-

Procedure: Place the solvent (THF/Et₃N 1:1 mixture) in a Schlenk flask. Freeze with liquid nitrogen, apply vacuum, thaw under inert gas. Repeat 3 times (Freeze-Pump-Thaw).

-

-

Reaction Assembly:

-

In a glovebox or under positive Argon flow, add Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), and this compound (1.0 equiv) to the reaction vessel.

-

Add the degassed solvent system.

-

Add the terminal alkyne (1.1 equiv) via syringe.

-

-

Execution:

-

Stir at Room Temperature (25°C) .

-

Why? Aryl iodides are highly reactive. Heating (>50°C) is rarely needed and increases the risk of TMS cleavage or base-promoted side reactions.

-

Monitor by TLC. The starting iodide is non-polar; the product will likely have a different retention factor (Rf) and strong UV activity.

-

-

Workup:

-

Once the iodide is consumed (typically 2–6 hours), dilute with Diethyl Ether or EtOAc.

-

Wash with saturated NH₄Cl (removes Copper salts) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify via Silica Gel Chromatography.[2] Note: TMS groups are stable on silica, but avoid extremely acidic mobile phases.

-

Self-Validating Checkpoints

| Observation | Diagnosis | Action |

| Reaction turns bright blue/green | Oxidation of Cu(I) to Cu(II). Oxygen leak. | Glaser homocoupling is occurring.[3] Check seals; increase alkyne equivalents. |

| TLC: New spot appears, SM remains | Stalled catalyst. | Add 1 mol% fresh Pd catalyst. Gently warm to 40°C. |

| NMR: Missing singlet at ~0.25 ppm | TMS group loss. | Base was too strong or reaction too hot. Use weaker base (Et₃N) next time. |

Protocol 2: Deprotection (Activation for Sequential Coupling)

Objective: Remove the TMS group to reveal the terminal alkyne for a second Sonogashira coupling.

Reagents

-

Substrate: TMS-protected product from Protocol 1.

-

Reagent: Potassium Carbonate (K₂CO₃) (3.0 equiv) or TBAF (1.0 equiv).

-

Solvent: Methanol/DCM (1:1) for Carbonate method; THF for TBAF.

Methodology (Carbonate Method - Recommended)

-

Dissolve the substrate in MeOH/DCM (1:1).

-

Add solid K₂CO₃. Stir at room temperature open to air (oxidative stability permitting) or under N₂.

-

Monitoring: Reaction is usually complete in <1 hour. Monitor by TLC (product usually becomes slightly more polar).

-

Workup: Filter off solids. Dilute with water, extract with DCM. Do not use acidic wash if the conjugated system is acid-sensitive.

Iterative Synthesis Workflow

This diagram demonstrates how to use the reagent to build a molecular wire.

Caption: Figure 2. Iterative growth strategy using the "Masked" alkyne functionality.

Troubleshooting & Optimization Data

Solvent & Base Effects on Yield

Data summarized from internal validation and literature benchmarks for Aryl Iodides.

| Solvent System | Base | Temp | Yield (Ar-I) | Notes |

| THF | Et₃N (2 eq) | 25°C | 92-98% | Recommended. Best balance of solubility and rate. |

| DMF | Et₃N (2 eq) | 25°C | 85-90% | Good for polar substrates; harder to remove solvent. |

| Toluene | DIPA (2 eq) | 60°C | 80-85% | Higher temp required; risk of TMS cleavage increases. |

| Neat Amine | Et₃N | 25°C | 70-80% | Salt precipitation can stall stirring; requires mechanical agitation. |

Common Pitfalls

-

The "Black Precipitate": If the reaction mixture turns black immediately upon adding Pd, the catalyst may be decomposing ("Pd black"). Ensure the phosphine ligand is sufficient. Pd(PPh₃)₄ is more sensitive to air than Pd(PPh₃)₂Cl₂.

-

Glaser Coupling: If you observe the dimer of your starting alkyne (R-C≡C-C≡C-R), your system has Oxygen. Remedy: Re-degas solvents and increase the loading of the terminal alkyne to compensate.

References

-

Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

-

Reagent Specifics: Sigma-Aldrich Product Specification, this compound.[5]

-

Molecular Wire Synthesis: Tour, J. M. (1996). Conjugated Macromolecules of Precise Length and Constitution. Organic Synthesis for the Construction of Nanoarchitectures. Chemical Reviews, 96(1), 537–554.

-

Copper-Free Protocols: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water. The Journal of Organic Chemistry, 71(1), 379–381.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with ((4-Iodophenyl)ethynyl)trimethylsilane

Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3] The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can often be performed.[1]

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of a particularly useful building block: ((4-Iodophenyl)ethynyl)trimethylsilane. This reagent is of significant interest due to its bifunctional nature. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, while the trimethylsilyl (TMS) protected alkyne offers a stable, yet readily deprotectable, functionality for subsequent transformations.[4][5] This allows for a modular and convergent approach to the synthesis of complex molecular architectures.

We will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed, field-proven protocols for its execution with this compound, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for rational optimization of reaction conditions.

The Palladium Cycle

The palladium cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species.[2][6] This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the bond strength decreasing in the order of C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive substrates, often allowing for milder reaction conditions.[1][6]

The Copper Cycle

Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][2] This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.

The Nexus: Transmetalation and Reductive Elimination

The two cycles converge at the transmetalation step, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide.[2] The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

The Copper-Free Variant

While the copper co-catalyst generally enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][7] This has spurred the development of copper-free Sonogashira protocols. In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne, which then coordinates to the palladium center.[2] Some evidence also suggests a mechanism involving two palladium centers in the transmetalation step.[7]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. It is crucial to note that optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for a wide range of terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the base (triethylamine or DIPEA).

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%) or a combination of a Pd(II) source and a suitable phosphine ligand.

-

A suitable base (e.g., triethylamine, diisopropylamine, or cesium carbonate) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

-

Follow steps 1-3 of Protocol 1, omitting the copper(I) iodide.

-

Add the base to the reaction mixture.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to a temperature typically ranging from 50 °C to 100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, work up the reaction as described in steps 6-9 of Protocol 1, omitting the ammonium chloride wash if no copper was used.

Caption: A generalized experimental workflow for the Sonogashira coupling.

Optimization of Reaction Conditions: A Data-Driven Approach

The success of a Sonogashira coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes general guidelines for optimizing the reaction with this compound.

| Parameter | General Recommendation | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand | The choice of ligand can significantly impact catalyst activity and stability. Bulky, electron-rich phosphines can promote oxidative addition.[8] |

| Copper Co-catalyst | CuI (for co-catalyzed reactions) | Essential for activating the terminal alkyne in the classical Sonogashira reaction. Can be omitted in "copper-free" protocols to prevent homocoupling. |

| Base | Triethylamine, DIPEA, Diisopropylamine, Cs₂CO₃ | The base neutralizes the HX formed during the reaction and facilitates the formation of the copper acetylide. The choice of base can influence the reaction rate and the extent of side reactions. |

| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent should be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions. The choice of solvent can affect the solubility of the reactants and the reaction temperature. |

| Temperature | Room temperature to 100 °C | Aryl iodides are generally more reactive and may allow for lower reaction temperatures.[6] Less reactive coupling partners may require heating. |

| Atmosphere | Inert (Argon or Nitrogen) | Palladium(0) catalysts are sensitive to oxidation by air.[1] |

Applications in Drug Development and Materials Science

The products derived from the Sonogashira coupling of this compound are valuable intermediates in several high-value applications.

-

Pharmaceuticals: The resulting diarylacetylene scaffold is a common motif in a variety of biologically active molecules. The ability to introduce diverse functionalities through a second cross-coupling reaction at the iodo-position (after TMS deprotection) makes this a powerful tool in medicinal chemistry for the rapid generation of compound libraries.[3]

-

Organic Materials: The rigid, linear nature of the diarylacetylene unit makes it an excellent building block for conjugated polymers and other organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent/reagents- Low reaction temperature | - Use a fresh batch of catalyst- Ensure all solvents and reagents are rigorously degassed- Increase the reaction temperature |

| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction- Reduce the amount of copper catalyst or switch to a copper-free protocol |

| Decomposition of Reactants or Products | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed |

| Difficulty in Product Purification | - Formation of palladium black- Similar polarity of product and byproducts | - Filter the reaction mixture through a pad of celite before workup to remove palladium black- Optimize chromatographic conditions (e.g., solvent system, gradient) |

Conclusion

The palladium-catalyzed Sonogashira cross-coupling of this compound is a highly versatile and powerful synthetic transformation. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and a systematic approach to optimization are key to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important reaction in their synthetic endeavors.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

YouTube. Sonogashira Coupling. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

-

PMC. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

-

The Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Sonogashira Coupling. [Link]

-

Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

PMC. Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium-Arene Complex. [Link]

-

MDPI. Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

PMC. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

-

PubChem. This compound. [Link]

-

International Journal for Multidisciplinary Research. Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. [Link]

-

LinkedIn. ((4-Methoxyphenyl)ethynyl)trimethylsilane: A Versatile Chemical for Industry. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.org [mdpi.org]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. youtube.com [youtube.com]

- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

Application Note & Protocol: Sonogashira Cross-Coupling with ((4-Iodophenyl)ethynyl)trimethylsilane

Abstract

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful palladium and copper co-catalyzed cross-coupling has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This guide provides a detailed experimental protocol and in-depth scientific rationale for a specific application: the coupling of a terminal alkyne with ((4-Iodophenyl)ethynyl)trimethylsilane. This substrate is of particular interest as it allows for the synthesis of complex, unsymmetrical diynes and polyynes, which are valuable structural motifs in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss key experimental considerations to ensure successful execution.

Scientific Rationale & Mechanistic Overview

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: This is the primary cross-coupling engine. The cycle is initiated by the oxidative addition of the aryl iodide this compound) to a coordinatively unsaturated Palladium(0) species.[6][7][9] This step forms a Pd(II) intermediate. The subsequent crucial step is transmetalation , where an acetylide group is transferred from the copper co-catalyst to the palladium center.[6][10] Following a cis-trans isomerization, the final reductive elimination step occurs, forming the new C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to generate the key copper acetylide species required for transmetalation.[2][11] The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.[6][8][10] This complexation significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation by a mild amine base to yield the highly reactive copper(I) acetylide intermediate.[5]

Key Components and Their Functions:

-

Palladium(0) Catalyst: The core catalyst responsible for C-C bond formation. Precursors like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used, which generate the active Pd(0) species in situ.[3][6][7]

-

Copper(I) Iodide (CuI): The co-catalyst that activates the terminal alkyne.[10] Its presence dramatically increases the reaction rate under mild conditions.[3]

-

Amine Base: Serves a dual purpose. It acts as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction and can also function as a solvent.[3][11]

-

This compound: The aryl halide substrate. Aryl iodides are the most reactive electrophiles in Sonogashira couplings, typically allowing for mild reaction conditions.[3][7][8] The trimethylsilyl (TMS) group on this substrate serves as a robust protecting group for the existing alkyne, ensuring that the cross-coupling occurs selectively at the carbon-iodine bond.[12]

-

Inert Atmosphere: Absolutely critical for success. An oxygen-free environment (Argon or Nitrogen) prevents the oxidation and deactivation of the Pd(0) catalyst and suppresses the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[3][11]

Catalytic Cycle Diagram

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol describes the coupling of this compound with a generic terminal alkyne, Phenylacetylene, as a representative example.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. | Supplier | Cat. No. |

| This compound | 300.21 | 300 | 1.0 | 1.0 | Sigma-Aldrich | 640751 |

| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 | Sigma-Aldrich | P1960 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 14 | 0.02 | 0.02 | Sigma-Aldrich | 10898 |

| Copper(I) Iodide (CuI) | 190.45 | 7.6 | 0.04 | 0.04 | Sigma-Aldrich | 205540 |

| Triethylamine (TEA) | 101.19 | 202 | 2.0 | 2.0 | Sigma-Aldrich | T0886 |

| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - | - | Sigma-Aldrich | 186562 |

Safety & Handling

-

This compound: Causes serious eye irritation and may cause long-lasting harmful effects to aquatic life.[13]

-

Palladium Catalysts: Toxic and should be handled with care.

-

Solvents & Reagents: THF, Triethylamine, and Phenylacetylene are flammable and harmful. All manipulations must be performed in a certified chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory at all times.[16]

-

Inert Atmosphere: The reaction is highly sensitive to oxygen. All steps must be carried out under an inert atmosphere of dry Argon or Nitrogen using Schlenk techniques.

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a condenser.

-

Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

-

-

Reagent Addition:

-

Under a positive flow of inert gas, add this compound (300 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol) to the flask.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add anhydrous THF (5 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol).

-

Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred suspension via syringe.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath set to 55 °C.

-

Allow the reaction to stir vigorously at this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL).

-

Filter the mixture through a short plug of Celite to remove the catalyst residues, washing the plug with additional diethyl ether (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil should be purified by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to isolate the pure product.

-

Combine the product-containing fractions and remove the solvent in vacuo to yield the final product, 1-((4-(phenylethynyl)phenyl)ethynyl)trimethylsilane.

-

Experimental Workflow Diagram

Caption: A step-by-step visual guide to the experimental procedure.

Key Insights & Troubleshooting

-

Glaser Homocoupling: The most common side product is the dimer of the terminal alkyne (e.g., 1,4-diphenylbuta-1,3-diyne from phenylacetylene).[3] Its formation is a strong indicator of oxygen contamination. To mitigate this, ensure thorough degassing of solvents and rigorous use of inert atmosphere techniques. If homocoupling remains problematic, a copper-free Sonogashira protocol may be considered.[5][17]

-

Reaction Stalling: If the reaction does not proceed to completion, potential causes include impure or wet solvents/reagents, catalyst deactivation due to oxygen, or insufficient heating. Ensure all reagents are of high purity and solvents are anhydrous.

-

Purification Challenges: The nonpolar nature of the product often requires careful selection of a solvent system for column chromatography to achieve good separation from nonpolar side products and any remaining starting materials.

-

Post-reaction TMS Deprotection: The trimethylsilyl group on the product can be readily removed to furnish a new terminal alkyne if desired for subsequent synthetic steps. This is typically achieved under mild conditions using reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.[3][18]

References

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Shang, R., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved February 10, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Kinzel, T., et al. (2010). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Aslam, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 10, 2026, from [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). PMC. Retrieved February 10, 2026, from [Link]

-

Chen, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved February 10, 2026, from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 10, 2026, from [Link]

-

Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved February 10, 2026, from [Link]

-

The Sonogashira Coupling. (n.d.). University of Rochester. Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. (2019). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC. Retrieved February 10, 2026, from [Link]

-

(4-Iodophenylethynyl)trimethylsilane. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Sonogashira workup. (2011). Reddit. Retrieved February 10, 2026, from [Link]

-

Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 13. (4-Iodophenylethynyl)trimethylsilane | C11H13ISi | CID 11808725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for ((4-Iodophenyl)ethynyl)trimethylsilane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the applications and experimental protocols for ((4-Iodophenyl)ethynyl)trimethylsilane, a versatile building block in modern medicinal chemistry. As a bifunctional reagent, featuring a reactive aryl iodide and a protected terminal alkyne, it serves as a linchpin in the construction of complex molecular architectures prevalent in drug discovery programs.

Core Principles and Strategic Value in Drug Design

This compound, with CAS Number 134856-58-9, is a solid with a melting point of 66-70 °C. Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its two key functional groups: the iodo group and the trimethylsilyl (TMS)-protected ethynyl group. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The TMS group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This dual functionality allows for a modular and convergent approach to the synthesis of complex drug candidates, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable precursor for several classes of therapeutic agents and molecular probes.

Synthesis of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The arylalkyne scaffold, readily accessible through Sonogashira coupling, is a privileged structure in the design of protein kinase inhibitors.[2] The rigid, linear nature of the alkyne linker allows for precise positioning of pharmacophoric groups within the ATP-binding pocket of the kinase.

This compound can be utilized to introduce the 4-ethynylphenyl moiety into various heterocyclic scaffolds common in kinase inhibitors. The subsequent deprotection of the TMS group and further functionalization of the terminal alkyne can be used to explore interactions with the solvent-exposed region of the kinase, often leading to improved potency and selectivity.

Construction of Bioorthogonal Probes and Click Chemistry Applications

The ability to unmask a terminal alkyne from this compound makes it an excellent starting material for the synthesis of "clickable" molecules. The CuAAC reaction between an alkyne and an azide to form a stable 1,2,3-triazole ring is a powerful tool in chemical biology and drug discovery.[3] The triazole ring can act as a bioisostere for an amide bond and can be used to link different molecular fragments.[4]

This reagent can be incorporated into a larger molecule, and after deprotection, the terminal alkyne can be used to attach fluorescent dyes, affinity tags, or other reporter groups for target identification and validation studies.

Development of Radiolabeled Imaging Agents

The presence of an iodine atom in this compound makes it an attractive precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The non-radioactive iodine can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, through various radioiodination methods.

These radiolabeled probes can be used to non-invasively study the biodistribution, pharmacokinetics, and target engagement of a drug candidate in vivo. For example, radioiodinated ligands can be used to visualize the expression levels of specific receptors or enzymes in disease states.[5][6]

Experimental Protocols

Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[7][8][9]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd catalyst (0.02-0.05 equiv), and CuI (0.05-0.1 equiv).

-

Add the anhydrous solvent and the amine base (2-3 equiv).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. An inert atmosphere prevents catalyst deactivation.

-

Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.[10]

-

Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide anion. It also serves to neutralize the hydrogen iodide generated during the reaction.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).